molecular formula C16H19NO5 B14688306 Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- CAS No. 32808-55-2

Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo-

Cat. No.: B14688306
CAS No.: 32808-55-2
M. Wt: 305.32 g/mol
InChI Key: DEULGGHKUPRTPO-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- is an organic compound with the molecular formula C16H19NO5. This compound is characterized by the presence of a benzenebutanoic acid backbone, a cyclohexyl group, a nitro group, and a gamma-oxo functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- typically involves multi-step organic reactions. One common method includes the nitration of benzenebutanoic acid derivatives followed by the introduction of the cyclohexyl group and the gamma-oxo functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclohexylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The gamma-oxo group can be reduced to a hydroxyl group.

    Substitution: The benzenebutanoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the gamma-oxo group can produce a carboxylic acid.

Scientific Research Applications

Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the gamma-oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenebutanoic acid, 4-chloro-3-nitro-gamma-oxo-
  • Benzenebutanoic acid, 4-methyl-3-nitro-gamma-oxo-

Uniqueness

Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.

Properties

CAS No.

32808-55-2

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

4-(4-cyclohexyl-3-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C16H19NO5/c18-15(8-9-16(19)20)12-6-7-13(14(10-12)17(21)22)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,20)

InChI Key

DEULGGHKUPRTPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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